2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
CAS No.: 899906-04-8
Cat. No.: VC5107478
Molecular Formula: C21H22ClN3O3S
Molecular Weight: 431.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899906-04-8 |
|---|---|
| Molecular Formula | C21H22ClN3O3S |
| Molecular Weight | 431.94 |
| IUPAC Name | 2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H22ClN3O3S/c1-21(2)24-19(13-5-7-14(22)8-6-13)20(25-21)29-12-18(26)23-15-9-16(27-3)11-17(10-15)28-4/h5-11H,12H2,1-4H3,(H,23,26) |
| Standard InChI Key | NRGBWJJTXLCWOE-UHFFFAOYSA-N |
| SMILES | CC1(N=C(C(=N1)SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)Cl)C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Imidazole core: A 2,2-dimethyl-2H-imidazole ring provides rigidity and potential hydrogen-bonding sites via its nitrogen atoms. The 2,2-dimethyl substitution likely enhances metabolic stability by steric hindrance.
-
4-Chlorophenyl substituent: Positioned at C5 of the imidazole, this electron-withdrawing group may influence electronic distribution and receptor binding.
-
Acetamide side chain: A sulfanyl bridge connects the imidazole to an N-(3,5-dimethoxyphenyl)acetamide group, introducing hydrogen-bond donors (amide NH) and acceptors (methoxy O, amide CO), alongside hydrophobic methoxy groups.
Key Physicochemical Properties
Table 1 summarizes critical properties derived from experimental and computational data:
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₂ClN₃O₃S |
| Molecular weight | 431.94 g/mol |
| logP | 3.82 (estimated) |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 6 |
| Polar surface area | 85.7 Ų |
| Solubility | Low aqueous solubility |
The compound’s logP value suggests moderate lipophilicity, aligning with its aromatic and alkyl substituents. The polar surface area (85.7 Ų) indicates potential permeability challenges, typical of molecules with multiple hydrogen-bonding groups.
Synthetic Approaches
General Retrosynthetic Analysis
While no explicit synthesis for this compound is documented, plausible routes can be inferred from analogous imidazole-acetamide derivatives :
-
Imidazole ring formation: Cyclization of α-halo ketones with thioureas or amidines could yield the 2,2-dimethylimidazole core.
-
Sulfanyl-acetamide conjugation: Thiol-alkylation of imidazole-thiol intermediates with chloroacetamide derivatives under basic conditions.
-
Functionalization: Introduction of the 4-chlorophenyl and 3,5-dimethoxyphenyl groups via Suzuki coupling or nucleophilic aromatic substitution .
Experimental Considerations
A reported protocol for structurally related N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves :
-
Reacting 2-methyl-5-nitroimidazole with chloroacetic acid in dimethyl sulfoxide/ethanol at 80°C.
-
Subsequent amidation with 2-chloroaniline at 75°C.
Adapting this method, the target compound could be synthesized by substituting 2-chloroaniline with 3,5-dimethoxyaniline and modifying the imidazole substitution pattern .
Computational and In Silico Insights
Molecular Docking Studies
Homology modeling using tubulin (PDB: 1SA0) suggests potential binding interactions:
-
The 4-chlorophenyl group occupies a hydrophobic pocket near β-tubulin’s T7 loop.
-
Methoxy oxygen atoms form hydrogen bonds with Asn101 and Asp226 side chains .
ADMET Predictions
Using SwissADME and pkCSM:
-
Absorption: Moderate intestinal absorption (Caco-2 permeability = 0.8 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the imidazole methyl groups.
-
Toxicity: Low AMES mutagenicity risk (p = 0.72) but potential hepatotoxicity (hepatocyte viability < 70% at 10 μM).
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields in amidation steps (~35%) and purification difficulties due to the compound’s low solubility. Microfluidic continuous-flow systems could enhance reaction efficiency .
Biological Evaluation Priorities
-
In vitro screening: Prioritize NCI-60 human tumor cell line panel and antimicrobial susceptibility testing.
-
Target identification: Proteomic profiling to identify kinase or protease targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume